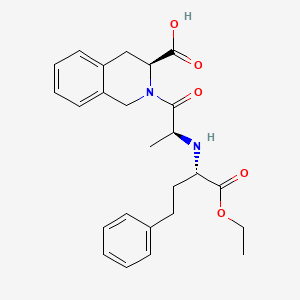
Quinapril
Descripción general
Descripción
Quinapril es un medicamento utilizado principalmente para tratar la presión arterial alta (hipertensión), la insuficiencia cardíaca y la enfermedad renal diabéticaThis compound funciona disminuyendo la actividad del sistema renina-angiotensina-aldosterona, lo que ayuda a relajar los vasos sanguíneos y reducir la presión arterial .
Aplicaciones Científicas De Investigación
Quinapril tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Quinapril inhibe la enzima convertidora de angiotensina, que cataliza la conversión de angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, this compound reduce los niveles de angiotensina II, lo que conduce a la vasodilatación y la disminución de la presión arterial. Este mecanismo también reduce la secreción de aldosterona, lo que ayuda a disminuir el volumen y la presión sanguíneos .
Análisis Bioquímico
Biochemical Properties
Quinapril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This compound interacts with the ACE enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .
Cellular Effects
This compound affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II and increasing the availability of bradykinin, a vasodilator. In cardiac cells, this compound helps to reduce the workload on the heart by lowering blood pressure and decreasing the resistance against which the heart must pump. Additionally, this compound influences cell signaling pathways by modulating the levels of angiotensin II, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to quinaprilat, which then binds to the active site of the angiotensin-converting enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced strain on the heart. This compound also increases the levels of bradykinin, which further contributes to its vasodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly converted to quinaprilat after absorption, and its effects can be observed within hours of administration. The stability of quinaprilat is relatively high, and it remains active in the body for an extended period. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving cardiac function over time. The degradation of quinaprilat can occur, leading to a gradual decrease in its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects. At high doses, this compound can cause toxic effects, including renal impairment and electrolyte imbalances. Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it is converted to its active form, quinaprilat. This conversion is facilitated by hepatic esterases. Quinaprilat is then further metabolized and excreted by the kidneys. The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including esterases and cytochrome P450 enzymes. These interactions can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, this compound is rapidly distributed to tissues, including the liver, kidneys, and heart. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound and its active form, quinaprilat, plays a role in its activity and function. Quinaprilat is primarily localized in the cytoplasm, where it interacts with the angiotensin-converting enzyme. Post-translational modifications and targeting signals can direct quinaprilat to specific compartments or organelles, affecting its efficacy and duration of action .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Quinapril se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción del éster etílico del ácido (2S,4S)-2-(4-metil-2,5-dioxo-oxazolidin-3-il)-4-fenil-butírico con el éster tert-butílico del ácido (3S)-1,2,3,4-tetrahidro-isoquinolina-3-carboxílico. Esta reacción produce el éster tert-butílico de this compound, que luego se hace reaccionar con un ácido para producir this compound o sus sales farmacéuticamente aceptables .
Métodos de Producción Industrial: En entornos industriales, el clorhidrato de this compound se produce a menudo utilizando métodos de compresión directa. Esto implica mezclar el ingrediente farmacéutico activo con excipientes y comprimir la mezcla en tabletas. El método de compresión directa se prefiere debido a su simplicidad y eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: Quinapril experimenta diversas reacciones químicas, incluida la hidrólisis, la ciclización y la degradación.
Reactivos y Condiciones Comunes:
Ciclización: this compound puede ciclizarse para formar derivados de diketopiperazina en ciertas condiciones.
Productos Principales Formados:
Quinaprilat: El metabolito diácido activo formado mediante hidrólisis.
Éster y ácido de diketopiperazina: Formado mediante reacciones de ciclización e hidrólisis.
Comparación Con Compuestos Similares
Quinapril se suele comparar con otros inhibidores de la enzima convertidora de angiotensina como lisinopril, enalapril y captopril.
Compuestos Similares:
Lisinopril: Similar en su mecanismo de acción, pero puede causar tos seca persistente en algunos pacientes.
Singularidad: this compound es único en su perfil farmacocinético y su capacidad para ser rápidamente desesterificado a quinaprilat, el metabolito activo. Esta propiedad permite un control eficaz de la presión arterial con una sola dosis diaria .
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-HSQYWUDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023547 | |
| Record name | Quinapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.50e-03 g/L | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction. | |
| Record name | Quinapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85441-61-8 | |
| Record name | Quinapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinapril [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-130 °C, 120 - 130 °C | |
| Record name | Quinapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



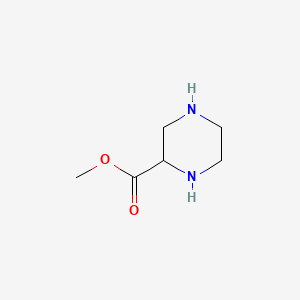
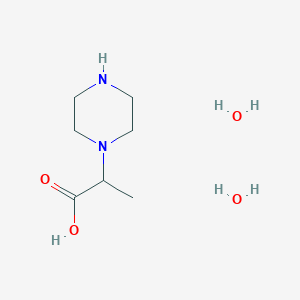

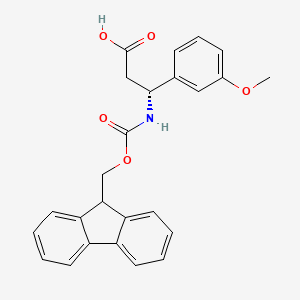
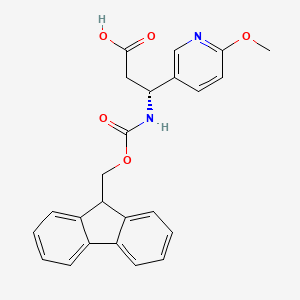
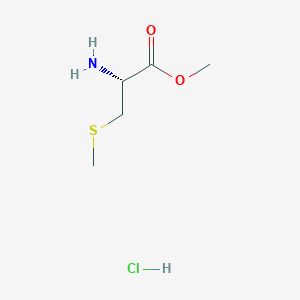


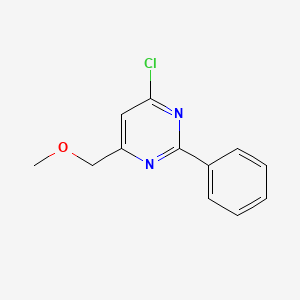
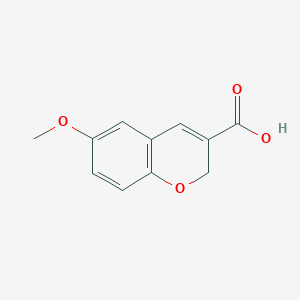
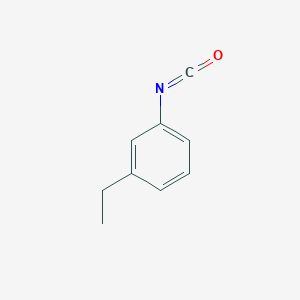

![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)
